1,2-Dimethoxy-4,5-dimethylbenzene
Description
1,2-Dimethoxy-4,5-dimethylbenzene is a disubstituted benzene derivative featuring two methoxy (-OCH₃) groups at positions 1 and 2, and two methyl (-CH₃) groups at positions 4 and 3. This compound is structurally characterized by its electron-donating substituents, which significantly influence its electronic, steric, and chemical reactivity profiles. It serves as a precursor in organic synthesis, particularly in the preparation of benzothiadiazole derivatives and other heterocyclic compounds . The methoxy and methyl groups enhance solubility in non-polar solvents while directing regioselectivity in electrophilic substitution reactions.
Properties
CAS No. |
1128-57-0 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1,2-dimethoxy-4,5-dimethylbenzene |
InChI |
InChI=1S/C10H14O2/c1-7-5-9(11-3)10(12-4)6-8(7)2/h5-6H,1-4H3 |
InChI Key |
VCFFLBDRLPCAPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1,2-Dimethoxy-4,5-dimethylbenzene, highlighting differences in substituents, molecular properties, and applications:
Key Comparative Insights:
Electronic Effects: Methoxy and methyl groups in this compound enhance electron density, favoring electrophilic substitutions at unoccupied positions. In contrast, nitro derivatives (e.g., 1,2-Dimethoxy-4,5-dinitrobenzene) deactivate the ring, directing reactivity toward reduction or nucleophilic attack . Halogenated analogs (e.g., 1,2-Diiodo-4,5-dimethylbenzene) exhibit mixed electronic effects: iodine’s polarizability increases van der Waals interactions, while bromine’s electronegativity enhances oxidative stability .
Steric and Structural Impacts: Steric repulsion between substituents is pronounced in 1,2-Diiodo-4,5-dimethylbenzene, causing bond angle distortions (~3° deviation from ideal geometry) . Similar effects are minimal in the target compound due to smaller methyl groups. Methylene-bridged derivatives (e.g., 1,2-Dimethoxy-4,5-dimethylenebenzene) introduce ring strain, altering reactivity toward ring-opening reactions .
Stability and Reactivity :
- Diamine derivatives (e.g., 4,5-Dimethoxybenzene-1,2-diamine) are highly reactive but prone to oxidative degradation, limiting their utility compared to the more stable dimethyl/methoxy analog .
- Brominated compounds (e.g., 1,2-Dibromo-4,5-dimethylbenzene) require careful handling due to toxicity (H315, H319) but are valuable in Suzuki-Miyaura couplings .
Synthetic Utility: The target compound’s methoxy groups facilitate regioselective nitration or halogenation, as seen in the synthesis of benzothiadiazole emitters . Nitro derivatives serve as intermediates for amino-group installation, critical in pharmaceuticals and dyes .
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